![molecular formula C12H14FN5O2 B2915875 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380172-36-9](/img/structure/B2915875.png)
3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is commonly referred to as EFAVIRENZ and is primarily used in the treatment of HIV infection. Efavirenz belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is known to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus.
Wirkmechanismus
The mechanism of action of Efavirenz involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. Efavirenz binds to a specific site on the reverse transcriptase enzyme, which prevents the enzyme from converting the viral RNA into DNA. This inhibition of the reverse transcriptase enzyme prevents the replication of the HIV virus, thereby reducing viral load and increasing CD4 cell counts.
Biochemical and Physiological Effects:
Efavirenz has been shown to have several biochemical and physiological effects, which are primarily related to its antiviral activity. Efavirenz has been shown to reduce viral load and increase CD4 cell counts in patients with HIV infection. In addition, Efavirenz has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Efavirenz in lab experiments include its well-established antiviral activity and favorable pharmacokinetic profile. However, there are also several limitations associated with the use of Efavirenz in lab experiments. These include the potential for drug interactions and the development of drug resistance.
Zukünftige Richtungen
There are several future directions for the research and development of Efavirenz. One potential direction is the development of new formulations of Efavirenz that can improve its pharmacokinetic profile and reduce the risk of drug interactions. Another potential direction is the development of new analogs of Efavirenz that can improve its antiviral activity and reduce the risk of drug resistance. Finally, there is also a need for further research into the potential use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.
Synthesemethoden
The synthesis of Efavirenz involves a series of chemical reactions, which are carried out in a stepwise manner. The key starting material for the synthesis of Efavirenz is ethyl 6-bromopyrimidine-4-carboxylate, which is reacted with sodium azide to form the corresponding azide compound. The azide compound is then reacted with 3-chloro-1-(2,4-dioxoimidazolidin-5-yl)propan-2-ol to form the key intermediate, which is subsequently reacted with ethyl 6-fluoropyrimidine-4-carboxylate to form Efavirenz.
Wissenschaftliche Forschungsanwendungen
Efavirenz has been extensively studied for its potential therapeutic applications in the treatment of HIV infection. Several clinical trials have demonstrated the efficacy of Efavirenz in reducing viral load and increasing CD4 cell counts in patients with HIV infection. In addition to its antiviral activity, Efavirenz has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Eigenschaften
IUPAC Name |
3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-2-8-10(13)11(16-6-15-8)17-4-7(5-17)18-9(19)3-14-12(18)20/h6-7H,2-5H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZDZBEFQITRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)N3C(=O)CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.